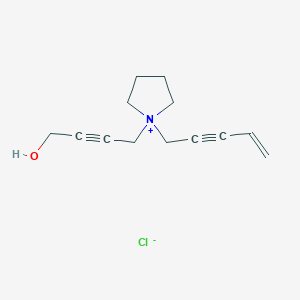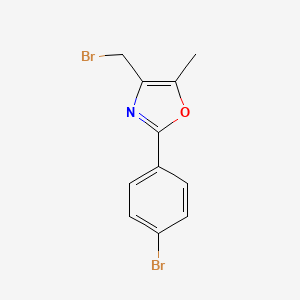
Hydroxy(triphenyl)silane;2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(triphenyl)silane;2-methylpropan-2-ol is a compound that combines the properties of both silane and alcohol groups. It is known for its unique chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy(triphenyl)silane;2-methylpropan-2-ol typically involves the reaction of triphenylsilane with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy(triphenyl)silane;2-methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the silane and alcohol groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions may produce various substituted silane compounds.
Applications De Recherche Scientifique
Hydroxy(triphenyl)silane;2-methylpropan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds. In biology, it may be used in the study of silane-based biomolecules and their interactions. In medicine, it has potential applications in drug delivery systems and as a component of biomedical materials. In industry, it is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Hydroxy(triphenyl)silane;2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Hydroxy(triphenyl)silane;2-methylpropan-2-ol can be compared with other similar compounds, such as triphenylsilane and 2-methylpropan-2-ol. While triphenylsilane lacks the alcohol group, 2-methylpropan-2-ol lacks the silane group. The combination of both groups in this compound gives it unique properties and reactivity, making it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, reactivity, and mechanism of action make it an important compound for further study and development.
Propriétés
Numéro CAS |
918414-83-2 |
|---|---|
Formule moléculaire |
C22H26O2Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
hydroxy(triphenyl)silane;2-methylpropan-2-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2,3)5/h1-15,19H;5H,1-3H3 |
Clé InChI |
MNQSYZLTGZPICF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


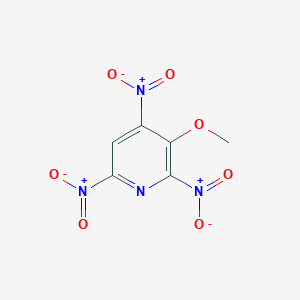
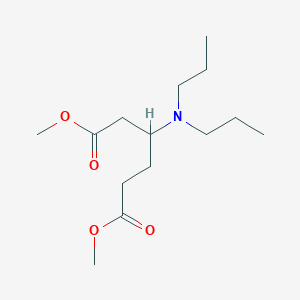
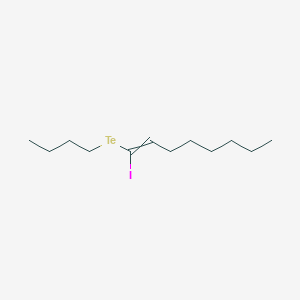
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
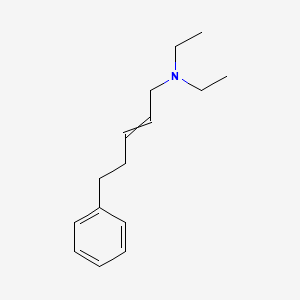
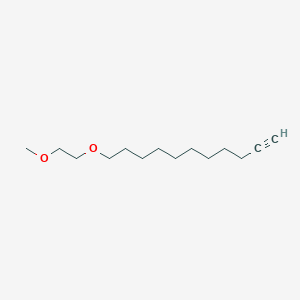
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


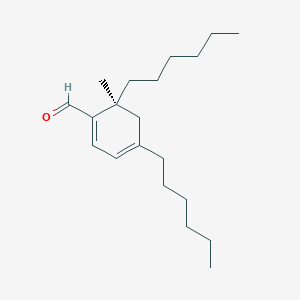
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)
